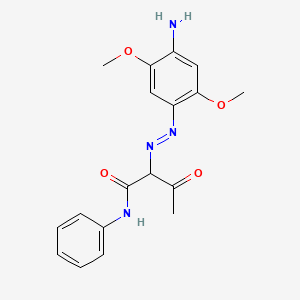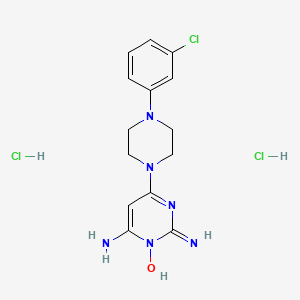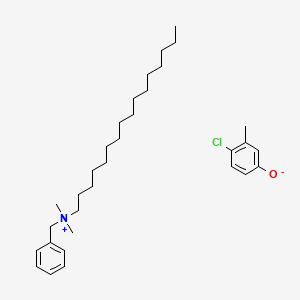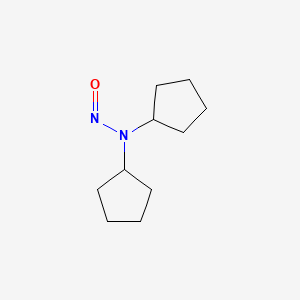
Cyclopentanamine, N-cyclopentyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanamine, N-cyclopentyl-N-nitroso- is a chemical compound with the molecular formula C10H18N2O. It contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is part of the nitrosamine family, which are known for their potential carcinogenic properties .
Vorbereitungsmethoden
The synthesis of Cyclopentanamine, N-cyclopentyl-N-nitroso- typically involves the nitrosation of cyclopentanamine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitroso compound.
Analyse Chemischer Reaktionen
Cyclopentanamine, N-cyclopentyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanamine, N-cyclopentyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential effects on biological systems, particularly its carcinogenic properties.
Medicine: Research is ongoing to understand its role in drug development and its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentanamine, N-cyclopentyl-N-nitroso- involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanamine, N-cyclopentyl-N-nitroso- can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar structural features but differ in their specific alkyl groups. Cyclopentanamine, N-cyclopentyl-N-nitroso- is unique due to its cyclopentyl group, which influences its chemical reactivity and biological effects .
Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
- N-nitrosopyrrolidine (NPYR)
These compounds are also part of the nitrosamine family and exhibit similar carcinogenic properties .
Eigenschaften
CAS-Nummer |
56420-30-5 |
|---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
N,N-dicyclopentylnitrous amide |
InChI |
InChI=1S/C10H18N2O/c13-11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 |
InChI-Schlüssel |
WSSSTYXJQVZEJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N(C2CCCC2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


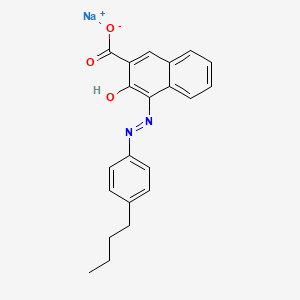
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
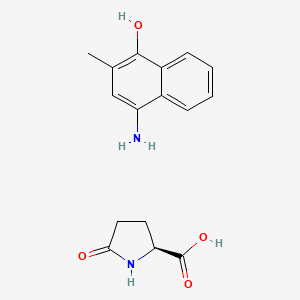

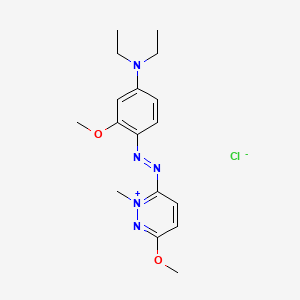
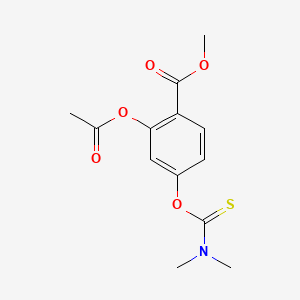
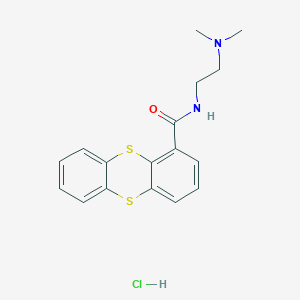



![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
